2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group linked via a piperidin-4-ylmethyl chain. The piperidine ring is further functionalized with a 3-methoxyphenylmethyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in targeting neurological or metabolic pathways.
Properties
IUPAC Name |
2-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-17-4-2-3-16(11-17)13-21-9-5-15(6-10-21)14-23-18-12-19-7-8-20-18/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFCLGRQUWBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a member of the pyrazine family, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information presented is derived from various scientific studies and databases, ensuring a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 302.38 g/mol
- CAS Number : 2770642-06-1
- Acetylcholinesterase Inhibition : Piperidine derivatives, including those similar to our compound, have demonstrated significant inhibition of human acetylcholinesterase (AChE). This property is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Some studies indicate that compounds with piperidine moieties exhibit antibacterial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
- Antioxidant Activity : Pyrazine compounds are also noted for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases .
Pharmacological Applications
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potential use in neurodegenerative disease treatment due to AChE inhibition. |
| Antimicrobial Activity | Effective against various bacterial strains, possibly through membrane disruption. |
| Antioxidant Properties | Reduces oxidative stress, potentially beneficial in chronic diseases. |
Study 1: Acetylcholinesterase Inhibition
A study conducted on piperazine derivatives revealed that certain compounds effectively bind to the active site of AChE, leading to enhanced cholinergic activity. The binding affinity was evaluated using molecular docking techniques, indicating that modifications in the piperidine structure significantly affect inhibitory potency .
Study 2: Antimicrobial Efficacy
Research on synthesized piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested using standard antimicrobial susceptibility tests, demonstrating a clear dose-dependent response in bacterial inhibition .
Study 3: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of pyrazine derivatives indicated that these compounds can scavenge free radicals effectively. This property suggests potential applications in formulations aimed at reducing oxidative damage in various health conditions .
Scientific Research Applications
AMPK Activation
Recent studies have indicated that compounds similar to 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can act as indirect activators of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is a target for treating metabolic disorders such as obesity and type 2 diabetes. The activation of AMPK can lead to increased glucose uptake and fatty acid oxidation .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of piperidine derivatives, suggesting that compounds like this compound may have potential in treating neurodegenerative diseases. These compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Antidepressant Activity
There is emerging evidence that piperidine-based compounds exhibit antidepressant-like effects in animal models. These effects are thought to be mediated through serotonin and norepinephrine reuptake inhibition, which aligns with the mechanisms of existing antidepressant medications .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The incorporation of methoxy groups is crucial for enhancing the compound's lipophilicity and biological activity.
Synthetic Pathway Overview
- Starting Materials : Ethyl piperidine derivatives.
- Key Reactions :
- Benzylation of piperidine.
- Methoxylation reactions.
- Final condensation steps to form the pyrazine core.
The structure–activity relationship studies suggest that modifications on the phenyl ring and piperidine nitrogen can significantly influence the pharmacological properties of the compound .
Case Studies
Several case studies have documented the effects of similar compounds in preclinical settings:
Case Study 1: AMPK Activation
A study demonstrated that a related compound significantly increased AMPK activity in skeletal muscle cells, leading to enhanced glucose uptake and lipid metabolism . This finding supports the potential use of such compounds in metabolic syndrome management.
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, a derivative showed significant reductions in neuronal loss and improvements in cognitive function, suggesting potential applications for treating Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared below with derivatives sharing core pyrazine-piperidine frameworks but differing in substituents:
Pharmacological Profiles of Analogues
- Neurological Activity : Fluorophenyl analogs (e.g., 2-fluorophenylmethyl derivatives) have shown analgesic and dopaminergic activity in preclinical studies, suggesting the target compound may share similar mechanisms .
- Anticancer Potential: Pyrazine-piperidine hybrids with methoxyphenyl groups (e.g., 2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine) inhibit cancer cell proliferation via kinase modulation .
- Antimicrobial Activity : Piperidine-pyrazine scaffolds with halogen substitutions (e.g., 3,4-difluoro) exhibit moderate antimicrobial effects, though less potent than dedicated antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
